(2s)-2-{3-[({[2-Fluoro-4-(Trifluoromethyl)phenyl]carbonyl}amino)methyl]-4-Methoxybenzyl}butanoic Acid
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Overview
Description
These compounds contain a benzamide moiety that is N-linked to a benzyl group
Preparation Methods
The synthesis of (2S)-2-{3-[({[2-fluoro-4-(trifluoromethyl)phenyl]carbonyl}amino)methyl]-4-methoxybenzyl}butanoic acid involves several steps. The synthetic route typically starts with the preparation of the key intermediate, which is then subjected to various reaction conditions to obtain the final product. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the compound .
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors or batch reactors, to ensure consistent quality and high yield. These methods often require optimization of reaction parameters to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
(2S)-2-{3-[({[2-fluoro-4-(trifluoromethyl)phenyl]carbonyl}amino)methyl]-4-methoxybenzyl}butanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its interactions with various biomolecules and its potential effects on biological systems .
In medicine, (2S)-2-{3-[({[2-fluoro-4-(trifluoromethyl)phenyl]carbonyl}amino)methyl]-4-methoxybenzyl}butanoic acid is of interest for its potential therapeutic properties. It may be investigated for its ability to modulate specific molecular targets, such as enzymes or receptors, which could lead to the development of new drugs .
In industry, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of (2S)-2-{3-[({[2-fluoro-4-(trifluoromethyl)phenyl]carbonyl}amino)methyl]-4-methoxybenzyl}butanoic acid involves its interaction with specific molecular targets, such as peroxisome proliferator-activated receptor delta . This interaction can modulate various cellular pathways and processes, leading to its observed effects .
Comparison with Similar Compounds
(2S)-2-{3-[({[2-fluoro-4-(trifluoromethyl)phenyl]carbonyl}amino)methyl]-4-methoxybenzyl}butanoic acid is unique compared to other similar compounds due to its specific chemical structure and functional groups. Similar compounds include other n-benzylbenzamides, phenylpropanoic acids, and trifluoromethylbenzenes . These compounds share some structural similarities but differ in their specific substituents and functional groups, which can lead to differences in their chemical properties and biological activities .
Properties
Molecular Formula |
C21H21F4NO4 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
(2S)-2-[[3-[[[2-fluoro-4-(trifluoromethyl)benzoyl]amino]methyl]-4-methoxyphenyl]methyl]butanoic acid |
InChI |
InChI=1S/C21H21F4NO4/c1-3-13(20(28)29)8-12-4-7-18(30-2)14(9-12)11-26-19(27)16-6-5-15(10-17(16)22)21(23,24)25/h4-7,9-10,13H,3,8,11H2,1-2H3,(H,26,27)(H,28,29)/t13-/m0/s1 |
InChI Key |
BDLLIPYDNFENMY-ZDUSSCGKSA-N |
Isomeric SMILES |
CC[C@@H](CC1=CC(=C(C=C1)OC)CNC(=O)C2=C(C=C(C=C2)C(F)(F)F)F)C(=O)O |
Canonical SMILES |
CCC(CC1=CC(=C(C=C1)OC)CNC(=O)C2=C(C=C(C=C2)C(F)(F)F)F)C(=O)O |
Synonyms |
TIPP-401 |
Origin of Product |
United States |
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